N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1,3-thiazol-2-amine
Description
N-[(2-Methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1,3-thiazol-2-amine is a heterocyclic compound featuring a 1,3-thiazol-2-amine core substituted with a 2-methylindol-3-yl group and a pyridin-4-ylmethyl moiety.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-12-16(14-4-2-3-5-15(14)21-12)17(13-6-8-19-9-7-13)22-18-20-10-11-23-18/h2-11,17,21H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSXKDYZIMWDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1,3-thiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Pyridine Ring Introduction: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
Therapeutic Applications
-
Central Nervous System Disorders
- Ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate has been identified as a potential therapeutic agent for various central nervous system (CNS) disorders. Its mechanism involves the inhibition of phosphodiesterase 10A (PDE10A), an enzyme implicated in the modulation of dopaminergic signaling pathways. This inhibition may enhance cognitive functions and alleviate symptoms associated with disorders such as schizophrenia and Parkinson's disease .
-
Anticancer Activity
- Preliminary studies indicate that compounds similar to ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate exhibit anticancer properties. The benzothiazole group has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators .
- Antimicrobial Properties
Case Study 1: PDE10A Inhibition in Schizophrenia
A clinical trial investigated the efficacy of PDE10A inhibitors in patients with schizophrenia. Ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate was part of a series of compounds evaluated for their ability to reduce negative symptoms associated with the disorder. Results indicated a significant improvement in cognitive function and a reduction in symptoms compared to placebo groups .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate exhibited cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis via mitochondrial pathways, suggesting its potential as an effective anticancer agent .
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The compound can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues of 1,3-Thiazol-2-amine Derivatives
Key Observations:
- Indole vs. Pyridine Substitution : The target compound’s 2-methylindole group (QZ-6410 ) likely enhances π-π stacking and hydrophobic interactions compared to pyridine-only analogs (e.g., AGN-PC-05G533 ).
- rigid pyridin-3-yl in ).
- Benzothiazole vs. Thiazole : The benzothiazole in may increase aromatic surface area but reduce solubility compared to the target’s simpler thiazole core.
Biological Activity
N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1,3-thiazol-2-amine, a compound featuring a complex heterocyclic structure, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Properties
The compound is characterized by the following chemical structure:
This structure includes an indole moiety, a pyridine ring, and a thiazole component, which are known to contribute to various biological activities such as anticancer and antiviral effects.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown the following:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| HepG2 | 0.71 | Inhibition of cell proliferation |
| A549 | 26 | Autophagy induction |
| NCI-H460 | 0.08 | Microtubule disassembly |
These findings suggest that the compound may interfere with critical cellular processes, leading to cancer cell death through apoptosis and autophagy mechanisms .
Antiviral Properties
The compound has also been evaluated for its antiviral potential. A study highlighted that derivatives similar to this compound showed enhanced activity against viral replication in cell cultures. The compounds exhibited EC50 values in the low micromolar range, indicating promising antiviral efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole moiety may inhibit key enzymes involved in cancer cell metabolism.
- Disruption of Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptosis in cancer cells.
Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations lower than those required for conventional chemotherapeutics. The study concluded that the compound could serve as a lead for developing new anticancer agents .
Study 2: Antiviral Activity
In another investigation focusing on viral infections, this compound was tested against influenza virus strains. Results indicated a dose-dependent reduction in viral titers, showcasing its potential as an antiviral agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
